Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a carbamic acid moiety, a cyclopropylsulfonyl group, and a 1,1-dimethylethyl ester, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbamic Acid Derivative: The initial step involves the reaction of a suitable amine with phosgene or a phosgene equivalent to form the corresponding carbamic acid chloride.
Introduction of the Cyclopropylsulfonyl Group: The carbamic acid chloride is then reacted with a cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropylsulfonyl group.
Esterification: Finally, the esterification of the resulting intermediate with tert-butyl alcohol (1,1-dimethylethyl alcohol) in the presence of an acid catalyst completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and improved safety. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamic acid derivatives.
Scientific Research Applications
Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylsulfonyl group is known to enhance binding affinity to certain proteins, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, ethyl ester
- Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, methyl ester
Uniqueness
Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its analogs, the 1,1-dimethylethyl ester provides distinct steric and electronic properties, making it a valuable compound for targeted applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
tert-butyl N-cyclopropylsulfonyl-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10(4)15(12,13)7-5-6-7/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMPDBKIEZIIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)S(=O)(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147579 | |
Record name | Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799920-13-0 | |
Record name | Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799920-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(cyclopropylsulfonyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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